molecular formula C15H13F2N7O2S2 B1662397 Cdk1/2 Inhibitor III CAS No. 443798-47-8

Cdk1/2 Inhibitor III

Cat. No. B1662397
M. Wt: 425.4 g/mol
InChI Key: ARIOBGGRZJITQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk1/2 Inhibitor III is a highly potent, selective, and ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .


Synthesis Analysis

The synthesis of Cdk1/2 Inhibitor III involves the use of 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues . The compound is a cell-permeable triazolo-diamine .


Molecular Structure Analysis

The chemical formula of Cdk1/2 Inhibitor III is C15H13F2N7O2S2 . Its molecular weight is 425.44 .


Chemical Reactions Analysis

Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It less potently inhibits CDC2-like kinases 1 and 3, VEGF-R2, and GSK-3β .


Physical And Chemical Properties Analysis

Cdk1/2 Inhibitor III has a molecular weight of 425.44 . Its chemical formula is C15H13F2N7O2S2 .

Scientific Research Applications

  • Cancer Therapy

    • Field : Oncology
    • Application : Cdk1/2 Inhibitor III is used in cancer therapy, particularly in the treatment of head and neck cancer and glioblastoma . It has shown potential in immune-based treatments .
    • Method : The inhibitor is administered to patients, where it targets Cdk1/cyclin B and Cdk2/cyclin A . The dosing schedules and accurate timing of each combination partner need to be respected to prevent immune escape and resistance .
    • Results : The inhibitor has contributed to the recent clinical approval of dual CDK4/6 inhibitors for the treatment of breast and small cell lung cancer . It has also shown potential in blocking the growth of several cancer cell lines .
  • Cell Cycle Regulation

    • Field : Cell Biology
    • Application : Cdk1/2 Inhibitor III is used in the study of cell cycle regulation .
    • Method : The inhibitor is applied to cells in culture, where it inhibits Cdk1 and Cdk2, key regulators of cell cycle progression .
    • Results : The inhibitor has shown to be effective in controlling the biological activity of Cdk1 and Cdk2 .
  • Phosphorylation & Dephosphorylation Studies

    • Field : Biochemistry
    • Application : Cdk1/2 Inhibitor III is used in the study of phosphorylation and dephosphorylation processes .
    • Method : The inhibitor is applied to biochemical assays to study the effects of inhibiting Cdk1 and Cdk2 on phosphorylation and dephosphorylation .
    • Results : The inhibitor has shown to be effective in controlling the biological activity of Cdk1 and Cdk2, thereby affecting phosphorylation and dephosphorylation processes .
  • Immune-Oncology

    • Field : Immunology
    • Application : Cdk1/2 Inhibitor III has shown potential in immune-based treatments . It can be incorporated in immune-oncology, particularly in the treatment of head and neck cancer and glioblastoma .
    • Method : The inhibitor is administered to patients, where it targets Cdk1/cyclin B and Cdk2/cyclin A . The dosing schedules and accurate timing of each combination partner need to be respected to prevent immune escape and resistance .
    • Results : The inhibitor has contributed to the recent clinical approval of dual CDK4/6 inhibitors for the treatment of breast and small cell lung cancer . It has also shown potential in blocking the growth of several cancer cell lines .
  • Targeting EGFR–ERK Signaling

    • Field : Cell Signaling
    • Application : Cdk1/2 Inhibitor III is used in targeting EGFR–ERK signaling . It has a synergistic anticancer effect .
    • Method : The inhibitor is applied to biochemical assays to study the effects of inhibiting Cdk1 and Cdk2 on EGFR–ERK signaling .
    • Results : Combined CDK1/2 and EGFR inhibitors have a synergetic anticancer effect through the downregulation of ERK1/2 stability and activity . The patient-derived xenograft (PDX) results suggest that targeting both ERK1/2 stability and activity kills cancer cells more efficiently even at lower doses of these two inhibitors, which may reduce their associated side effects and indicate a potential new combination strategy for cancer therapy .

Safety And Hazards

Cdk1/2 Inhibitor III may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Current CDK inhibitors lack specificity due to the high sequence and structural conservation of the ATP binding cleft across family members . Therefore, there is a necessity of finding novel modes of CDK inhibition . The wealth of structural information regarding CDK assemblies and inhibitor complexes derived from X-ray crystallographic studies has been recently complemented through the use of cryo-electron microscopy . These recent advances have provided insights into the functional roles and regulatory mechanisms of CDKs and their interaction partners . This could contribute to CDK inhibitor design . Additionally, fragment-based drug discovery can be utilized to identify small molecules that bind to allosteric sites on the CDK surface employing interactions which mimic those of native protein–protein interactions . These recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .

properties

IUPAC Name

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIOBGGRZJITQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416209
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk1/2 Inhibitor III

CAS RN

443798-47-8, 443798-55-8
Record name K-00546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K-00546
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-00546
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk1/2 Inhibitor III
Reactant of Route 2
Reactant of Route 2
Cdk1/2 Inhibitor III
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cdk1/2 Inhibitor III
Reactant of Route 4
Cdk1/2 Inhibitor III
Reactant of Route 5
Cdk1/2 Inhibitor III
Reactant of Route 6
Cdk1/2 Inhibitor III

Citations

For This Compound
125
Citations
H Ushijima, M Maeda - 2012 - scirp.org
… Next we examined the effective concentration of 6 kinase inhibitors (Cdk1/2 inhibitor III, TBB, … However, Cdk1/2 inhibitor III and TBB were effective at 0.5 and 1.0 µM, respectively. LY-…
Number of citations: 1 www.scirp.org
O Gavet, J Pines - Developmental cell, 2010 - cell.com
… Moreover, adding either of two Cdk inhibitors (Cdk1/2 inhibitor III or RO3306) did not affect … upon the addition of a Cdk inhibitor (Cdk1/2 inhibitor III; Figure S4A) indicating that the …
Number of citations: 897 www.cell.com
SP Ramanathan, J Helenius, MP Stewart, CJ Cattin… - Nature cell …, 2015 - nature.com
… Cdk1/2 inhibitor III was introduced to untreated (UT) medium. Blue and yellow regions highlight measurements before and after the introduction of Cdk1/2 inhibitor III, … Cdk1/2 inhibitor III (…
Number of citations: 152 www.nature.com
KK Ojo, TL Arakaki, AJ Napuli, KK Inampudi… - Molecular and …, 2011 - Elsevier
… CDK1/2 inhibitor III, thus explaining the more potent inhibition of GW8510 and CDK1/2 inhibitor III … ) was remarkably sensitive to GW8510 and CDK1/2 inhibitor III, with a value roughly …
Number of citations: 48 www.sciencedirect.com
SH Olesen, JY Zhu, MP Martin… - ChemMedChem, 2016 - Wiley Online Library
… For example, the complexes with bosutinib and staurosporine showed only small overall structural changes, whereas the equally potent hesperadin and CDK1/2 inhibitor III induced …
O Gavet, J Pines - Journal of Cell Biology, 2010 - rupress.org
… , to test this hypothesis, we simultaneously recorded the FRET ratio and the nuclear accumulation of cyclin B1 in early prophase and added a potent Cdk1 inhibitor (Cdk1/2 inhibitor III) a …
Number of citations: 348 rupress.org
M Tokunaga, Y Miyamoto, T Suzuki, M Otani, S Inuki… - Virology, 2020 - Elsevier
… These data suggest that Cdk1/2 inhibitor III exhibits an antiviral activity against infection with … Cdk1/2 inhibitor III. The expression of viral protein (NS3) was significantly suppressed by …
Number of citations: 15 www.sciencedirect.com
R Jorda, D Hendrychová, J Voller… - Journal of medicinal …, 2018 - ACS Publications
… Our results clearly showed that “CDK1/2 inhibitor III”, BMS265246, and CGP60474 (all … Oppositely, relatively high affinity of “CDK1/2 inhibitor III” and CGP60474 for transcriptional …
Number of citations: 75 pubs.acs.org
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
Severe fever with thrombocytopenia syndrome (SFTS), an emerging viral infectious disease with a high case fatality rate, is caused by the SFTS virus (SFTSV). Although several cellular …
Number of citations: 1 www.sciencedirect.com
SS Fard, M Blixt, F Hallböök - JoVE (Journal of Visualized Experiments), 2015 - jove.com
… Stage 29 (E6) whole retinal explants were incubated with the Cdk1/2 Inhibitor III for 4 hr and PH3 immunoreactivity was analyzed. The Cdk1/2 inhibitor III reduced the number of PH3 …
Number of citations: 9 www.jove.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.